{1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol
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Overview
Description
The compound {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol is a complex organic molecule that features a pyrimidine ring substituted with a chlorine atom, a piperidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-5-aminopyrimidine.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring is then introduced through a similar nucleophilic substitution reaction.
Methanol Addition: Finally, the methanol group is added through a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the pyrimidine ring to a dihydropyrimidine.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, and thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine and pyrrolidine rings can enhance binding affinity and specificity, while the methanol group can participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}ethanol
- {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}propanol
- {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}butanol
Uniqueness
The uniqueness of {1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c15-11-8-16-14(17-9-11)18-6-3-12(4-7-18)19-5-1-2-13(19)10-20/h8-9,12-13,20H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQLZEIKHUQUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC=C(C=N3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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